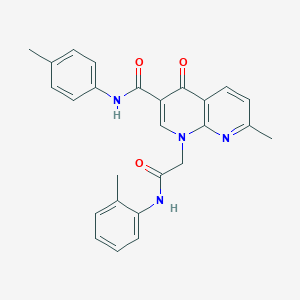![molecular formula C26H21N3O B2742400 (5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine CAS No. 477886-05-8](/img/structure/B2742400.png)
(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine is a useful research compound. Its molecular formula is C26H21N3O and its molecular weight is 391.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on compounds with similar structural frameworks has focused on synthesizing diverse heterocyclic derivatives with potential biological activities. For instance, derivatives of pyrazoloylhydroximoyl chloride have been synthesized to afford a variety of heterocycles like quinoxaline, benzothiadiazine, benzoxadiazine, and imidazo[1,2-a]pyridines. These compounds were synthesized through reactions with different amines and methylene compounds, showcasing the versatility of such structures in generating pharmacophoric motifs (Zohdi et al., 1997).
Biological Activity and Computational Studies
The biological activities of related compounds have been extensively studied. For example, derivatives containing diazine or pyridine moieties have been synthesized and tested for their interaction with AT1 receptors, showcasing potential as angiotensin II antagonists. These studies included both in vitro receptor binding assays and in vivo evaluations, providing insights into the therapeutic potential of these compounds (Harmat et al., 1995).
Antiretroviral Agents
Another area of interest is the development of antiretroviral agents. Pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, for instance, have been investigated for their potent anti-HIV activities. These studies have led to the identification of compounds with improved efficacy against various strains of HIV, demonstrating the potential of these chemical frameworks in addressing viral infections (Mizuhara et al., 2012).
Corrosion Inhibition
Research has also explored the application of imidazole derivatives in the field of corrosion inhibition. Studies on the efficacy of these compounds in protecting mild steel in acidic solutions highlight their potential as corrosion inhibitors. The incorporation of specific functional groups has been shown to significantly influence their inhibition efficiency, providing insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity in tested models, they demonstrated good cytoprotective properties, suggesting their potential in antiulcer therapy (Starrett et al., 1989).
Propriétés
IUPAC Name |
(Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]indeno[1,2-c]pyridazin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-17-7-11-19(12-8-17)16-30-29-26-22-6-4-3-5-21(22)25-23(26)15-24(27-28-25)20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3/b29-26- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCVVQOXQGWBED-WCTVFOPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NN=C(C=C42)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NN=C(C=C42)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)
![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)


![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)


![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)
